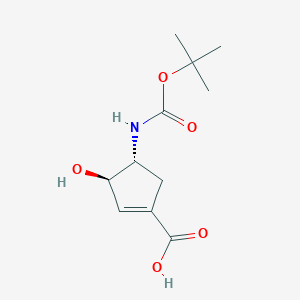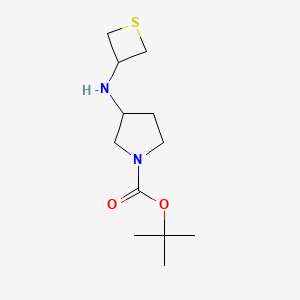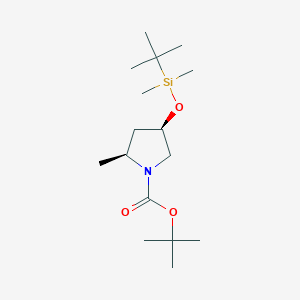![molecular formula C18H13NO4 B12931511 Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure features a benzoxazole ring fused with a chromene moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to Benzo[d]oxazole-2-thiol . This intermediate can undergo further reactions to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or chromene rings are replaced with other groups.
Scientific Research Applications
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Biology: It has shown potential in biological studies due to its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate can be compared with other benzoxazole derivatives, such as:
Benzo[d]oxazol-2-yl (aryl (thienyl))methanimines: These compounds are key intermediates in the synthesis of various heterocycles and have shown significant biological activities.
2-(Benzo[d]oxazol-2-yl) aniline: This compound is used in the synthesis of substituted benzoxazole derivatives with potential pharmacological applications.
The uniqueness of this compound lies in its combined benzoxazole and chromene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1,3-benzoxazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO4/c20-18(13-9-12-5-1-3-7-15(12)21-10-13)22-11-17-19-14-6-2-4-8-16(14)23-17/h1-9H,10-11H2 |
InChI Key |
JZMNBGBELUGOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)
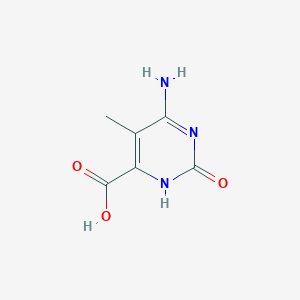
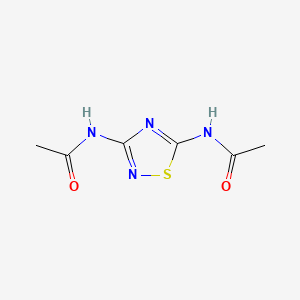
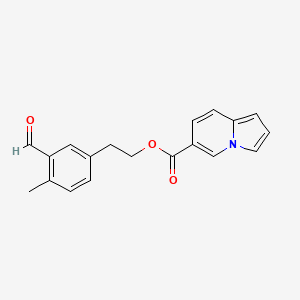
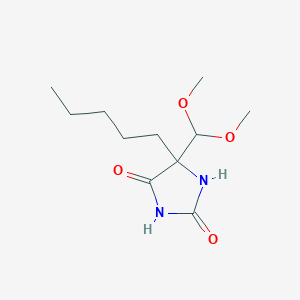
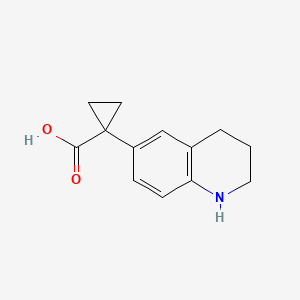
![6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B12931442.png)
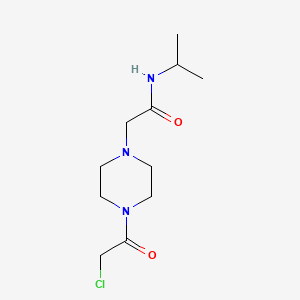
![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
